2-(Dimethylamino)-5-nitrobenzaldehyde

Description

Structural Significance and Functional Group Analysis

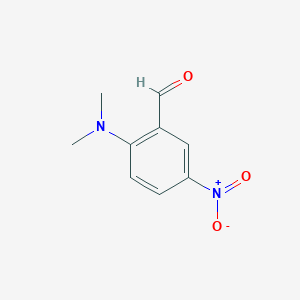

The chemical behavior of 2-(Dimethylamino)-5-nitrobenzaldehyde is intrinsically linked to its molecular architecture. The compound, with the chemical formula C9H10N2O3, consists of a benzene (B151609) ring substituted with three key functional groups: an aldehyde (-CHO) group, a dimethylamino (-N(CH3)2) group, and a nitro (-NO2) group. uni.lu

Table 1: Key Functional Groups and Their Influence

| Functional Group | Position | Electronic Effect | Influence on Reactivity |

| Aldehyde (-CHO) | C1 | Electron-withdrawing | Provides a reactive site for nucleophilic addition and condensation reactions. |

| Dimethylamino (-N(CH3)2) | C2 | Electron-donating | Increases the electron density of the aromatic ring, influencing its reactivity in electrophilic substitution reactions. |

| Nitro (-NO2) | C5 | Electron-withdrawing | Decreases the electron density of the aromatic ring, making it susceptible to nucleophilic aromatic substitution and influencing the reactivity of the other functional groups. |

The spatial arrangement of these groups is also significant. The dimethylamino group at the ortho position to the aldehyde can exert steric and electronic effects on the reactivity of the carbonyl group. Similarly, the nitro group at the para position to the dimethylamino group creates a "push-pull" electronic system, which can lead to interesting photophysical properties in its derivatives.

Role as a Versatile Organic Building Block

The diverse reactivity endowed by its functional groups makes this compound a versatile building block in organic synthesis. The aldehyde functionality is a primary site for a variety of chemical transformations.

One of the most common applications of aromatic aldehydes is in the synthesis of Schiff bases . These compounds are formed through the condensation reaction of an aldehyde with a primary amine. While specific studies on this compound are not abundant, the well-established reactivity of related nitro- and dimethylamino-substituted benzaldehydes suggests its utility in forming imines (-C=N-). nih.govhspublishing.org These Schiff bases can serve as ligands for the synthesis of metal complexes, which have applications in catalysis and materials science. nih.gov

Furthermore, the aldehyde group can participate in various condensation reactions, such as the Knoevenagel and Wittig reactions, to form carbon-carbon double bonds. These reactions are fundamental in the synthesis of a wide range of organic molecules, including pharmaceuticals and dyes.

The nitro group on the aromatic ring also offers a handle for further functionalization. It can be reduced to an amino group, which can then be diazotized to form a diazonium salt. These salts are highly versatile intermediates for the synthesis of a variety of derivatives, including azo dyes. The synthesis of azo dyes from aromatic amines is a well-established process in industrial chemistry. researchgate.netresearchgate.net

The presence of both an electron-donating and an electron-withdrawing group on the benzene ring makes derivatives of this compound potential candidates for applications in nonlinear optics. Organic molecules with strong intramolecular charge transfer characteristics are known to exhibit high nonlinear optical responses.

Overview of Research Trajectories

While dedicated research focusing solely on this compound is still emerging, the existing literature on related compounds points towards several potential research avenues.

A significant trajectory lies in the synthesis of novel heterocyclic compounds . For instance, substituted 2-nitrobenzaldehydes can be used in the synthesis of quinolines through reactions like the Friedländer synthesis, which involves the condensation with a compound containing an active methylene (B1212753) group. researchgate.net The resulting quinoline (B57606) derivatives are scaffolds found in many biologically active molecules.

Another area of interest is the development of chemosensors . The "push-pull" electronic nature of the molecule could be exploited to design chromogenic or fluorogenic sensors. The binding of an analyte to a receptor unit attached to this molecular framework could induce a change in the intramolecular charge transfer, leading to a detectable color or fluorescence change. The use of p-dimethylaminobenzaldehyde as a chromogenic reagent for the determination of various compounds is well-documented. researchgate.net

The synthesis of metal complexes with ligands derived from this compound is another promising research direction. Schiff bases derived from this aldehyde can coordinate with various metal ions, leading to complexes with potential catalytic or biological activities. Research on metal complexes of Schiff bases derived from other substituted benzaldehydes has shown promising results in areas such as antimicrobial and anticancer studies. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-(dimethylamino)-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-10(2)9-4-3-8(11(13)14)5-7(9)6-12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBISLQQKJKDSRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50401285 | |

| Record name | 2-(dimethylamino)-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34601-40-6 | |

| Record name | 2-(dimethylamino)-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes for 2-(Dimethylamino)-5-nitrobenzaldehyde

The most direct and plausible route for synthesizing this compound involves the modification of a pre-functionalized benzaldehyde (B42025) derivative.

The synthesis of this compound is effectively accomplished via a nucleophilic aromatic substitution (SNAr) reaction. This mechanism is viable due to the electronic structure of the precursor, 2-chloro-5-nitrobenzaldehyde. sigmaaldrich.com The aromatic ring in this precursor is "activated" towards nucleophilic attack because the potent electron-withdrawing nature of the nitro group (NO₂) significantly reduces the electron density of the benzene (B151609) ring.

This electron deficiency is particularly pronounced at the ortho and para positions relative to the nitro group. In 2-chloro-5-nitrobenzaldehyde, the chlorine atom is positioned ortho to the aldehyde group and para to the nitro group. The attack of a nucleophile, in this case, dimethylamine (B145610) ((CH₃)₂NH), on the carbon atom bonded to the chlorine atom initiates the reaction. The process proceeds through a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex. The negative charge of this intermediate is delocalized across the aromatic system and, critically, onto the oxygen atoms of the nitro group, which stabilizes the transition state. The final step is the elimination of the chloride ion (Cl⁻) as the leaving group, which restores the aromaticity of the ring and yields the final product, this compound.

Amination, the introduction of an amine group into an organic molecule, is central to the synthesis of this compound. The previously described SNAr reaction is a specific example of a direct amination, where a leaving group on the aromatic ring is displaced by an amine.

An analogous reaction involves the synthesis of 2-Nitro-5-piperazinylbenzaldehyde, where 2-Nitro-5-chlorobenzaldehyde is reacted with piperazine, a secondary amine, demonstrating the viability of this pathway for introducing cyclic secondary amines onto the benzaldehyde scaffold. prepchem.com

It is important to distinguish this from other processes like reductive amination. Reductive amination is a broader class of reaction that typically involves the reaction of an aldehyde or ketone with ammonia (B1221849) or a primary/secondary amine to form an imine, which is then reduced in situ to the corresponding amine. While a fundamental amination technique, this method is used to convert a carbonyl group into an amine, rather than substituting a group on the aromatic ring, and thus represents a different synthetic strategy.

While specific yield data for the synthesis of this compound is not extensively detailed in readily available literature, optimal conditions can be inferred from established SNAr protocols and related reactions. The reaction involving 2-Nitro-5-chlorobenzaldehyde and piperazine, for instance, is conducted in dimethylformamide (DMF) at 80°C, suggesting that polar aprotic solvents and elevated temperatures are favorable. prepchem.com

To enhance the yield, several factors must be optimized. The choice of solvent is critical; polar aprotic solvents like DMF, dimethyl sulfoxide (B87167) (DMSO), or N-methyl-2-pyrrolidone (NMP) are effective at solvating the reactants and stabilizing the charged Meisenheimer intermediate. Temperature control is also essential to ensure a sufficient reaction rate without promoting side reactions or decomposition. The presence of a non-nucleophilic base may also be required to neutralize the HCl formed if dimethylamine hydrochloride is used or generated during the reaction, thereby driving the equilibrium towards the product.

| Parameter | Condition/Reagent | Purpose |

|---|---|---|

| Precursor | 2-chloro-5-nitrobenzaldehyde | Activated aromatic substrate |

| Nucleophile | Dimethylamine ((CH₃)₂NH) | Source of the dimethylamino group |

| Solvent | Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) | Polar aprotic solvent to facilitate the reaction |

| Temperature | Elevated (e.g., 80-100°C) | To increase reaction rate |

| Base (optional) | Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) | To neutralize acid byproducts |

Synthetic Strategies for Related Nitrobenzaldehyde Derivatives

The synthesis of various nitrobenzaldehyde derivatives often relies on electrophilic aromatic substitution, specifically nitration, of a substituted benzaldehyde or a related precursor. The directing effects of the substituents already on the ring play a crucial role in determining the position of the incoming nitro group.

2-Nitro-5-chlorobenzaldehyde : This key precursor can be synthesized by the nitration of m-chlorobenzaldehyde. A mixture of concentrated nitric acid and sulfuric acid is used, and the reaction is typically performed at low temperatures (below 5°C) to control the reaction rate and selectivity. prepchem.com

2-Fluoro-5-nitrobenzaldehyde : This compound is prepared via the nitration of 2-fluorobenzaldehyde. The reaction can be carried out using fuming nitric acid in acetic acid, yielding the product with high selectivity. guidechem.com

2-Hydroxy-5-nitrobenzaldehyde : This derivative is formed through the nitration of salicylaldehyde (B1680747) (2-hydroxybenzaldehyde). The hydroxyl group is an activating, ortho-para director. Nitration with a mixture of sulfuric and nitric acid can lead to dinitrated products, so careful control of conditions is necessary. researchgate.netoatext.com

| Target Compound | Starting Material | Key Reagents | Reaction Type |

|---|---|---|---|

| 2-Nitro-5-chlorobenzaldehyde | m-Chlorobenzaldehyde | Conc. HNO₃ / Conc. H₂SO₄ | Electrophilic Nitration prepchem.com |

| 2-Fluoro-5-nitrobenzaldehyde | 2-Fluorobenzaldehyde | Fuming HNO₃ / Acetic Acid | Electrophilic Nitration guidechem.com |

| 2-Hydroxy-5-nitrobenzaldehyde | Salicylaldehyde | Conc. HNO₃ / Conc. H₂SO₄ | Electrophilic Nitration oatext.com |

Advances in Purification and Isolation Techniques for Aryl Aldehydes

The purification of aryl aldehydes, including nitro-substituted derivatives, is a critical step to ensure high purity for subsequent applications. Several techniques are employed, ranging from classical methods to more advanced chromatographic separations.

Recrystallization : This is a common and effective method for purifying solid aryl aldehydes. The crude product is dissolved in a hot solvent in which it is highly soluble, and then the solution is cooled slowly. The desired compound crystallizes out, leaving impurities behind in the solvent. For nitrobenzaldehydes, solvents like ethanol (B145695) or solvent mixtures such as toluene-petroleum ether can be effective. orgsyn.orgorgsyn.org

Bisulfite Adduct Formation : A classic and highly selective method for separating aldehydes from non-carbonyl compounds involves reaction with a saturated aqueous solution of sodium bisulfite. The aldehyde forms a solid, water-soluble adduct, which can be separated by filtration from other organic impurities. The pure aldehyde can then be regenerated from the adduct by treatment with an acid or base.

Column Chromatography : For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is a powerful tool. A suitable solvent system (eluent) is chosen to move the components of the mixture through the stationary phase at different rates. The purity of the collected fractions is typically monitored by thin-layer chromatography (TLC).

Aqueous Washing/Extraction : Crude reaction mixtures can be worked up by washing with aqueous solutions to remove specific impurities. For instance, washing with a dilute sodium bicarbonate solution can remove acidic impurities like benzoic acid, which can form from the oxidation of the aldehyde. orgsyn.org

| Technique | Principle | Advantages | Common Applications |

|---|---|---|---|

| Recrystallization | Differential solubility at different temperatures | Can achieve high purity for solid compounds; scalable. google.com | Purifying solid, crude reaction products. orgsyn.org |

| Bisulfite Adduct Formation | Reversible chemical reaction with the aldehyde group | Highly selective for aldehydes; effective for removing non-carbonyl impurities. | Separating aldehydes from reaction mixtures containing unreacted starting materials or byproducts. |

| Column Chromatography | Differential adsorption on a stationary phase | Excellent for separating complex mixtures and isomers. | Isolating pure product from side-products with similar solubility. |

| Aqueous Washing | Liquid-liquid extraction based on acidity/basicity | Simple, rapid removal of acidic or basic impurities. | Initial workup to remove acid/base catalysts or byproducts like carboxylic acids. orgsyn.org |

Synthesis and Characterization of Derivatives and Analogs

Design and Synthesis of Substituted 2-(Dimethylamino)-nitrobenzaldehyde Analogs

The design of analogs of 2-(dimethylamino)-5-nitrobenzaldehyde primarily focuses on modulating the electronic properties and steric environment of the molecule to fine-tune its reactivity and potential applications. This can be achieved by introducing additional substituents on the aromatic ring, modifying the amino group, or altering the position of the existing functional groups.

The synthesis of such analogs often starts with appropriately substituted precursors. For instance, a common synthetic route involves the nitration of a substituted N,N-dimethylaniline or the formylation of a substituted N,N-dimethyl-3-nitroaniline. The choice of synthetic strategy is dictated by the nature and position of the desired substituents.

Table 1: Representative Synthetic Strategies for Substituted 2-(Dimethylamino)-nitrobenzaldehyde Analogs

| Analog | Precursor | Synthetic Transformation | Key Reagents |

|---|---|---|---|

| 4-Methoxy-2-(dimethylamino)-5-nitrobenzaldehyde | 3-Methoxy-N,N-dimethylaniline | Nitration followed by Formylation | HNO₃/H₂SO₄, then POCl₃/DMF |

| 2-(Diethylamino)-5-nitrobenzaldehyde | N,N-Diethylaniline | Nitration followed by Formylation | HNO₃/H₂SO₄, then Vilsmeier-Haack reagent |

| 6-Chloro-2-(dimethylamino)-5-nitrobenzaldehyde | 5-Chloro-N,N-dimethylaniline | Formylation followed by Nitration | POCl₃/DMF, then HNO₃/H₂SO₄ |

This table is illustrative of general synthetic approaches.

The introduction of an electron-donating group, such as a methoxy (B1213986) group, is expected to further increase the electron density of the aromatic ring, potentially enhancing the reactivity of the aldehyde in certain reactions. Conversely, introducing an electron-withdrawing group, like a halogen, would decrease the electron density, which could, for example, make the aromatic ring more susceptible to nucleophilic aromatic substitution under specific conditions.

Functionalization of the Core Structure for Specific Reactivity

The aldehyde group is the primary site for the functionalization of the this compound core structure. Its reactivity allows for the synthesis of a wide array of derivatives through condensation reactions. A notable example is the Knoevenagel condensation, where the aldehyde reacts with active methylene (B1212753) compounds in the presence of a basic catalyst to form α,β-unsaturated products. researchgate.netresearchgate.netrsc.orgsigmaaldrich.com

The electron-donating dimethylamino group and the electron-withdrawing nitro group have a push-pull effect on the aromatic system, which can influence the reactivity of the aldehyde. The dimethylamino group enhances the nucleophilicity of the aromatic ring, while the nitro group deactivates it towards electrophilic attack but activates it for nucleophilic substitution, particularly at positions ortho and para to the nitro group.

Knoevenagel Condensation:

This reaction is a versatile method for forming new carbon-carbon bonds. For instance, the reaction of this compound with malononitrile, in the presence of a mild base like piperidine (B6355638) or a Lewis acid catalyst, would yield 2-((2-(dimethylamino)-5-nitrophenyl)methylene)malononitrile. This product contains a new, electron-deficient double bond, making it a potential Michael acceptor.

Synthesis of Heterocyclic Compounds:

The this compound scaffold can also be used to construct heterocyclic systems. For example, a domino nitro reduction-Friedländer heterocyclization can be employed. nih.gov In this approach, the nitro group is first reduced in situ to an amino group, which then undergoes condensation with an active methylene compound to form a quinoline (B57606) ring. The reaction of this compound with a β-keto-ester in the presence of a reducing agent like iron in acetic acid would lead to the formation of a substituted aminoquinoline. nih.gov

Table 2: Examples of Functionalization Reactions

| Reaction Type | Reactant | Product |

|---|---|---|

| Knoevenagel Condensation | Malononitrile | 2-((2-(Dimethylamino)-5-nitrophenyl)methylene)malononitrile |

| Schiff Base Formation | Aniline | N-((2-(dimethylamino)-5-nitrophenyl)methylene)aniline |

| Wittig Reaction | Triphenylphosphonium ylide | 1-(Dimethylamino)-2-(2-ethenyl)-4-nitrobenzene |

| Reductive Amination | Glycine, then NaBH₄ | 2-(((2-(dimethylamino)-5-nitrophenyl)methyl)amino)acetic acid niscpr.res.in |

This table provides examples of potential functionalization reactions based on the known reactivity of aldehydes.

Structure-Reactivity Relationships within Derivatized Series

The relationship between the structure of this compound analogs and their reactivity is governed by the electronic and steric effects of the substituents on the aromatic ring.

Electronic Effects:

The reactivity of the aldehyde group is significantly influenced by the electronic nature of the substituents on the aromatic ring.

Electron-donating groups (EDGs) , such as methoxy or additional alkylamino groups, increase the electron density on the carbonyl carbon of the aldehyde. This makes the aldehyde less electrophilic and can decrease its reactivity towards nucleophiles in reactions like the Knoevenagel condensation.

Electron-withdrawing groups (EWGs) , such as halogens or cyano groups, decrease the electron density on the carbonyl carbon, making the aldehyde more electrophilic and thus more reactive towards nucleophiles.

The presence of the ortho-dimethylamino group already exerts a significant electron-donating effect through resonance. The impact of any additional substituents would be additive to this existing electronic environment.

Steric Effects:

Substituents introduced at the positions adjacent to the aldehyde group (position 3) or the dimethylamino group can introduce steric hindrance. This can impede the approach of reactants to these functional groups, thereby slowing down reaction rates. For example, a bulky substituent at the 3-position could hinder the attack of a nucleophile on the aldehyde carbonyl.

Table 3: Predicted Relative Reactivity in Knoevenagel Condensation

| Analog | Additional Substituent | Predicted Relative Reactivity | Rationale |

|---|---|---|---|

| This compound | None (Reference) | 1 | - |

| 4-Methoxy-2-(dimethylamino)-5-nitrobenzaldehyde | 4-OCH₃ (EDG) | < 1 | Increased electron density at the carbonyl carbon. |

| 4-Chloro-2-(dimethylamino)-5-nitrobenzaldehyde | 4-Cl (EWG) | > 1 | Decreased electron density at the carbonyl carbon. |

| 3-Methyl-2-(dimethylamino)-5-nitrobenzaldehyde | 3-CH₃ (EDG, Steric) | < 1 | Steric hindrance to nucleophilic attack on the aldehyde. |

This table presents a qualitative prediction of reactivity based on general principles of organic chemistry.

Spectroscopic Characterization and Elucidation of Molecular Structure

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational states of a molecule. By analyzing the absorption or scattering of light, it is possible to identify the characteristic vibrations of different functional groups.

Due to a lack of specific experimental data in the searched scientific literature for 2-(Dimethylamino)-5-nitrobenzaldehyde, a detailed analysis of its FTIR spectrum with specific peak assignments cannot be provided at this time.

Although specific spectral data for this compound is unavailable, the expected characteristic absorption bands can be predicted based on the functional groups present in its structure: a dimethylamino group, a nitro group, and an aldehyde group attached to an aromatic ring.

Aromatic Ring (C-H and C=C vibrations): Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations within the benzene (B151609) ring usually appear in the 1600-1450 cm⁻¹ region.

Aldehyde Group (C=O and C-H stretching): The carbonyl (C=O) stretching vibration of the aldehyde is a strong band typically found in the range of 1740-1720 cm⁻¹. The aldehydic C-H stretching vibration usually shows two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹.

Nitro Group (N=O stretching): The nitro group exhibits two characteristic stretching vibrations: an asymmetric stretch typically in the 1570-1500 cm⁻¹ region and a symmetric stretch in the 1370-1300 cm⁻¹ range.

Dimethylamino Group (C-N stretching and C-H bending): The C-N stretching vibration of an aromatic amine is expected in the 1360-1250 cm⁻¹ region. The C-H bending vibrations of the methyl groups will appear in the 1470-1430 cm⁻¹ (asymmetric) and around 1380 cm⁻¹ (symmetric) regions.

These predicted ranges are general and can be influenced by the electronic effects of the substituents on the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei.

Specific experimental ¹H NMR data with detailed chemical shifts and coupling constants for this compound could not be located in the available scientific literature.

Detailed experimental ¹³C NMR spectral data, including specific chemical shift assignments for each carbon atom in this compound, is not available in the reviewed literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of this compound is dictated by the electronic transitions within its chromophoric system.

The molecule contains several powerful chromophores and auxochromes whose interactions give rise to its characteristic absorption bands. The primary chromophoric system is the benzene ring substituted with an electron-withdrawing nitro group (-NO₂) and an aldehyde group (-CHO), and a strong electron-donating dimethylamino group (-N(CH₃)₂). This "push-pull" electronic arrangement leads to significant intramolecular charge-transfer (ICT) character in its electronic transitions.

The expected transitions include:

π → π* transitions: These high-energy transitions are characteristic of the aromatic system and the C=O and N=O double bonds. The presence of the electron-donating dimethylamino group and electron-withdrawing nitro and aldehyde groups causes a bathochromic (red) shift, moving these absorption bands to longer wavelengths compared to unsubstituted benzene. uobabylon.edu.iq

n → π* transitions: These lower-energy transitions arise from the excitation of non-bonding electrons (from the oxygen atoms of the nitro and aldehyde groups, and the nitrogen of the dimethylamino group) into an anti-bonding π* orbital. These transitions are typically weaker in intensity than π → π* transitions. rsc.org

The combined effect of these groups results in strong absorption in the UV and often visible regions of the electromagnetic spectrum. The spectrum of nitrobenzaldehyde isomers, for example, shows strong absorptions around 250 nm which are ascribed to ππ* excitations involving the nitro and benzene groups, and weaker nπ* transitions around 350 nm. rsc.orguni-muenchen.de The addition of the powerful dimethylamino donating group is expected to further shift the main absorption band to a longer wavelength.

| Type of Transition | Associated Functional Groups | Expected Wavelength Region | Relative Intensity |

| π → π | Aromatic Ring, C=O (Aldehyde), NO₂ (Nitro) | Shorter Wavelength (UV Region) | High (εmax ≈ 10,000 M⁻¹cm⁻¹) rsc.org |

| Intramolecular Charge Transfer (ICT) | Entire conjugated system (Donor: -N(CH₃)₂, Acceptors: -CHO, -NO₂) | Longer Wavelength (UV/Visible Region) | High |

| n → π | C=O (Aldehyde), NO₂ (Nitro), -N(CH₃)₂ | Longer Wavelength (UV/Visible Region) | Low (εmax ≈ 100 M⁻¹cm⁻¹) rsc.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and structural features of this compound through analysis of its fragmentation patterns. The compound has a molecular formula of C₉H₁₀N₂O₃, with a monoisotopic mass of 194.069 g/mol . uni.lu

In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺˙) at m/z 194 would be expected. The fragmentation of this molecular ion is influenced by the different functional groups present on the aromatic ring. uni-saarland.de

Key fragmentation pathways for aromatic aldehydes include:

α-cleavage: A primary fragmentation involves the loss of a hydrogen radical (H•) from the aldehyde group to form a stable acylium ion (M-1) at m/z 193. Another characteristic α-cleavage is the loss of the formyl radical (•CHO), resulting in an (M-29) fragment at m/z 165. miamioh.edulibretexts.org

Fragmentation of Substituents: The nitro group can fragment through the loss of •NO₂ (46 Da), leading to a fragment at m/z 148. The dimethylamino group can lose a methyl radical (•CH₃) to give a fragment at m/z 179.

The predicted mass-to-charge ratios for various adducts of the molecule are presented below.

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | [C₉H₁₁N₂O₃]⁺ | 195.076 |

| [M+Na]⁺ | [C₉H₁₀N₂O₃Na]⁺ | 217.058 |

| [M+K]⁺ | [C₉H₁₀N₂O₃K]⁺ | 233.032 |

| [M-H]⁻ | [C₉H₉N₂O₃]⁻ | 193.062 |

Data sourced from PubChem. uni.lu

A summary of the expected key fragmentation patterns is provided in the following table.

| Observed Ion (m/z) | Fragment Lost | Mass Loss (Da) | Proposed Fragment Structure | Fragmentation Pathway |

| 194 | - | 0 | [C₉H₁₀N₂O₃]⁺˙ | Molecular Ion (M⁺˙) |

| 193 | H• | 1 | [M-H]⁺ | α-cleavage from aldehyde |

| 179 | •CH₃ | 15 | [M-CH₃]⁺ | Loss of a methyl radical from the dimethylamino group |

| 165 | •CHO | 29 | [M-CHO]⁺ | α-cleavage of the formyl radical miamioh.edu |

| 148 | •NO₂ | 46 | [M-NO₂]⁺ | Loss of the nitro radical |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations have been instrumental in elucidating the properties of aromatic systems, including substituted benzaldehydes. For 2-(Dimethylamino)-5-nitrobenzaldehyde, DFT methods are used to predict its geometry, electronic characteristics, and spectroscopic signatures.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For this compound, this involves calculating the total energy for various spatial arrangements of its atoms and finding the conformation with the minimum energy. DFT methods, such as those employing the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used for this purpose.

The key structural features of interest are the planarity of the benzene (B151609) ring and the orientation of the dimethylamino, nitro, and aldehyde functional groups relative to the ring. The interplay between the electron-donating dimethylamino group and the electron-withdrawing nitro and aldehyde groups influences the bond lengths and angles. Conformational analysis would involve exploring the rotational barriers around the C-N bond of the dimethylamino group and the C-C bond of the aldehyde group to identify the global minimum energy structure and other low-energy conformers. While detailed conformational analyses for this specific isomer are not extensively published, studies on related molecules like 4-(dimethylamino)benzaldehyde (B131446) show that the optimized geometry is crucial for accurate predictions of other properties. conicet.gov.arnih.gov The stability of any optimized geometry is confirmed by frequency calculations, where the absence of imaginary frequencies indicates a true energy minimum. nih.gov

Table 1: Predicted Structural Parameters for a Substituted Benzaldehyde (B42025) Derivative (Illustrative) This table is illustrative of typical data obtained from DFT geometry optimization. Actual values for this compound would require a specific calculation.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-N (amino) | 1.375 | C-C-N | 121.5 |

| C-N (nitro) | 1.480 | O-N-O | 124.0 |

| C-C (aldehyde) | 1.485 | C-C-O | 123.0 |

| C=O | 1.220 | C-N-C (amino) | 118.0 |

| Ring C-C (avg) | 1.395 | Ring C-C-C (avg) | 120.0 |

| Ring C-H (avg) | 1.085 | Ring C-C-H (avg) | 120.0 |

Electronic Structure Analysis (HOMO-LUMO Energy Gaps)

The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. researchgate.netyoutube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich part of the molecule, namely the dimethylamino group and the benzene ring. Conversely, the LUMO is anticipated to be centered on the electron-deficient nitro and aldehyde groups. This spatial separation of the frontier orbitals is characteristic of "push-pull" systems and is indicative of a significant intramolecular charge transfer (ICT) upon electronic excitation. A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive and can be more easily excited. researchgate.net DFT calculations for similar nitro-aromatic compounds have shown that the energy gap is a key factor in their electronic and optical properties. irjweb.com

Table 2: Frontier Orbital Energies and Related Quantum Chemical Parameters (Illustrative) This table illustrates typical parameters derived from HOMO-LUMO energies. Specific values for this compound would need to be calculated.

| Parameter | Symbol | Formula | Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.20 |

| LUMO Energy | ELUMO | - | -2.50 |

| Energy Gap | ΔE | ELUMO - EHOMO | 3.70 |

| Ionization Potential | I | -EHOMO | 6.20 |

| Electron Affinity | A | -ELUMO | 2.50 |

| Chemical Hardness | η | (I - A) / 2 | 1.85 |

| Electronegativity | χ | (I + A) / 2 | 4.35 |

Natural Bond Orbital (NBO) Analysis and Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, hybridization, and donor-acceptor (charge transfer) interactions within a molecule. malayajournal.org It translates the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure.

A key part of NBO analysis is the examination of second-order perturbation theory energies, E(2), which quantify the stabilization energy from delocalization between a filled (donor) NBO and an empty (acceptor) NBO. conicet.gov.armalayajournal.org In this compound, significant charge transfer interactions are expected. The most prominent of these would be the delocalization of the lone pair electrons on the nitrogen atom of the dimethylamino group (a donor orbital) into the π* antibonding orbitals of the benzene ring and the nitro group (acceptor orbitals). nih.gov These interactions, often described as hyperconjugation, contribute significantly to the molecule's stability and are responsible for the intramolecular charge transfer (ICT) character of the molecule. researchgate.net The magnitude of these stabilization energies provides a quantitative measure of the push-pull effect within the molecule.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. libretexts.orgnumberanalytics.com The MEP map is plotted on the molecule's electron density surface, with different colors representing different values of the electrostatic potential. wolfram.com

Typically, red or yellow colors indicate regions of negative potential, which are rich in electrons and susceptible to electrophilic attack. These are usually found around electronegative atoms like oxygen. Blue colors represent regions of positive potential, which are electron-poor and are sites for nucleophilic attack. researchgate.net For this compound, the MEP surface would show negative potential (red/yellow) around the oxygen atoms of the nitro and aldehyde groups. nih.gov Conversely, positive potential (blue) would be expected around the hydrogen atoms of the benzene ring and the methyl groups. The MEP analysis provides a clear, qualitative picture of the charge separation in the molecule, complementing the quantitative data from NBO analysis. walisongo.ac.id

Simulated Spectroscopic Properties and Band Assignments

DFT calculations can accurately predict vibrational (Infrared and Raman) and electronic (UV-Vis) spectra. nih.gov By calculating the harmonic vibrational frequencies, one can simulate the IR and Raman spectra of this compound. The calculated frequencies and intensities can then be compared to experimental data, allowing for a detailed assignment of the observed spectral bands to specific molecular vibrations. niscpr.res.in For instance, characteristic vibrational modes would include the C=O stretch of the aldehyde group (typically around 1700 cm⁻¹), the asymmetric and symmetric stretches of the NO₂ group (around 1550 cm⁻¹ and 1350 cm⁻¹, respectively), and various C-H and C-C stretching and bending modes of the aromatic ring. niscpr.res.innih.govmdpi.com

Electronic spectra can be simulated using Time-Dependent DFT (TD-DFT). mdpi.com These calculations provide the excitation energies (which correspond to absorption wavelengths) and oscillator strengths (which relate to absorption intensities). For a push-pull molecule like this compound, the lowest energy electronic transition, corresponding to the longest wavelength absorption band (λmax), is expected to be a HOMO→LUMO transition with strong intramolecular charge transfer (ICT) character. qu.edu.qa This transition effectively moves electron density from the dimethylamino-substituted ring to the nitro- and aldehyde-substituted parts of the molecule.

Intermolecular Interactions and Supramolecular Assembly Analysis

Beyond the properties of a single molecule, computational methods can explore how molecules of this compound interact with each other. These intermolecular forces govern the molecule's properties in the condensed phase, such as its crystal structure and potential to form self-assembled materials. nih.govchemrxiv.org

In the solid state, molecules will arrange themselves to maximize favorable intermolecular interactions. For this compound, these could include C-H···O hydrogen bonds between the hydrogen atoms of the ring or methyl groups and the oxygen atoms of the nitro or aldehyde groups of neighboring molecules. researchgate.net Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules are likely to be a significant factor in the crystal packing. researchgate.net The presence of both strong dipole moments (due to the nitro and aldehyde groups) and polarizable aromatic systems suggests that a combination of electrostatic and dispersion forces will dictate the supramolecular assembly. Computational studies on crystal structures of similar molecules can reveal these packing motifs and quantify the energies of these non-covalent interactions, providing insight into the stability and design of potential supramolecular materials. nih.gov

Excited State Chemistry and Photochemical Mechanisms

Molecules containing both strong electron-donating groups, such as dimethylamino, and electron-accepting groups, like nitro and aldehyde moieties, on a conjugated π-system are known for their rich and complex photochemistry. Their behavior is typically dominated by intramolecular charge transfer (ICT) processes upon photoexcitation.

Theoretical Investigation of Excited States

Theoretical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in understanding the electronic structure and properties of the excited states of donor-π-acceptor (D-π-A) molecules. For compounds analogous to this compound, these calculations consistently predict that the lowest singlet excited state (S1) is characterized by a significant transfer of electron density from the electron-rich dimethylamino group to the electron-deficient nitrobenzaldehyde portion of the molecule.

Upon excitation from the ground state (S0) to the S1 state, a substantial increase in the molecular dipole moment is expected. researchgate.netrsc.org This is a hallmark of a charge-transfer state. Stark spectroscopy studies on similar D-π-A systems have confirmed large differences in dipole moments between the ground and first excited states, providing experimental validation for the charge-transfer nature of the excitation. researchgate.net The electronic transition to this first excited state is primarily a π–π* transition with a strong charge-transfer character. nih.gov

The potential energy surfaces of related molecules show that the initially formed excited state, known as the locally excited (LE) state, can rapidly evolve into a more stable intramolecular charge transfer (ICT) state. nih.gov The energy level of this ICT state is highly sensitive to the surrounding environment, particularly solvent polarity, which can stabilize the charge-separated species. nih.gov

Photoinduced Processes (e.g., Charge Transfer, Isomerization)

Upon absorption of a photon, this compound is expected to undergo ultrafast photoinduced processes driven by the transfer of an electron from the donor to the acceptor.

Intramolecular Charge Transfer (ICT): The primary photoinduced event is an intramolecular charge transfer. Femtosecond transient absorption spectroscopy on analogous donor-acceptor systems reveals that this charge transfer is an exceptionally rapid process, often occurring on the picosecond or even sub-picosecond timescale. nih.govnih.gov This process leads to the formation of a highly polar excited state with a significant degree of charge separation.

Conformational Relaxation: The newly formed ICT state is often not at a geometric minimum. Subsequent relaxation can occur through conformational changes, such as the twisting of functional groups relative to the aromatic ring. In related nitro-aromatic compounds, studies have shown that the nitro group can twist towards an orthogonal configuration following photoexcitation. nih.gov This twisting motion is a diffusive process influenced by factors like solvent viscosity and helps to stabilize the charge-separated state, a phenomenon often referred to as Twisted Intramolecular Charge Transfer (TICT). The twisting of the dimethylamino group is generally considered less likely to be the primary relaxation pathway in such systems. nih.gov These conformational changes are crucial for the deactivation of the excited state, often leading to efficient non-radiative decay pathways and, consequently, weak fluorescence. nih.gov

Analogous Photoremovable Protecting Group (PRPG) Mechanisms

The photochemical behavior of this compound is best understood by examining the well-established mechanisms of similar PRPGs, particularly those based on the 2-nitrobenzyl scaffold. The core photochemical transformation for 2-nitrobenzyl derivatives involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic position, leading to the formation of an aci-nitro intermediate. This intermediate is the key species that proceeds to release the protected molecule.

Theoretical investigations into 2-nitrobenzyl and its derivatives have elucidated the nature of the excited states involved in this process. nih.gov It is generally accepted that upon photoexcitation, the molecule is promoted to an excited singlet state (S1). Subsequently, intersystem crossing (ISC) to a triplet state (T1) can occur. For many nitroaromatic compounds, this ISC is highly efficient. The triplet state is often implicated as the reactive state responsible for the hydrogen abstraction. nih.govresearchgate.net

Computational studies on substituted 2-nitrobenzyl compounds have revealed the significant influence of substituents on the electronic properties and photoreactivity. For instance, in 4,5-methylendioxy-2-nitrobenzyl caging groups, theoretical studies have shown that the observed bathochromic shift (a shift to longer wavelengths) in absorption is not due to a lowering of the excited-state energies but rather to a substantial increase in the oscillator strength of the electronic transitions. nih.gov Furthermore, these studies indicated that in the triplet manifold, the lowest energy state is a non-reactive charge-transfer state, which can explain the presence of long-lived, non-productive triplet states observed experimentally for these compounds. nih.gov

The presence of the strong electron-donating dimethylamino group at the 2-position and the electron-withdrawing nitro group at the 5-position in this compound is expected to create a pronounced "push-pull" electronic system. This electronic configuration would likely influence the energies and characteristics of the excited states, potentially favoring charge-transfer states. The efficiency of the photorelease would then depend on the nature of the lowest excited state (reactive vs. non-reactive) and the efficiency of the hydrogen abstraction process from the aldehyde group.

The general mechanism for the photorelease from 2-nitrobenzyl-type PPGs, which serves as a model for this compound, can be summarized in the following steps, which have been supported by computational studies on related systems researchgate.net:

Photoexcitation: Absorption of a photon promotes the molecule to an excited singlet state.

Intersystem Crossing: The molecule may undergo intersystem crossing to a triplet state.

Intramolecular Hydrogen Transfer: The excited nitro group abstracts a hydrogen atom from the benzylic carbon (in this case, the aldehyde carbon), forming an aci-nitro intermediate.

Rearrangement and Release: The aci-nitro intermediate undergoes a series of rearrangements, often involving cyclization to a transient species, which then fragments to release the protected molecule and form a 2-nitrosobenzaldehyde derivative. researchgate.net

The specific pathway and its efficiency for this compound would be highly dependent on the energetic landscape of its excited states, as influenced by the dimethylamino and nitro substituents.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT) and time-dependent DFT (TD-DFT), offers a powerful approach to elucidate the detailed reaction mechanisms of photochemical processes. For a molecule like this compound, computational modeling could provide critical data on several key aspects of its photoreactivity, drawing parallels from studies on similar nitroaromatic systems.

Ground and Excited State Properties: DFT calculations can be employed to optimize the ground-state geometry of this compound and to calculate its vibrational frequencies. TD-DFT methods can then be used to predict the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions. This would help in assigning the experimentally observed absorption bands and understanding which electronic transitions are most important for the photochemistry. For analogous nitroaromatic compounds, TD-DFT has been successfully used to characterize the excited states, identifying them as local excitations, charge-transfer states, or n→π* and π→π* transitions. nih.gov

Potential Energy Surfaces: A crucial aspect of elucidating the reaction mechanism is the mapping of the potential energy surfaces (PES) of the relevant excited states. By calculating the energies of the molecule as a function of key geometric parameters (such as the C-H bond length of the aldehyde and the O-N-C angles of the nitro group), computational models can identify the minimum energy pathways for the reaction. These calculations can locate transition states for processes like hydrogen abstraction and subsequent rearrangement steps, providing activation barriers that determine the reaction kinetics. For 2-nitrotoluene, a related compound, DFT calculations have been used to explore the potential energy surface for the isomerization to 2-nitrosobenzyl alcohol, identifying various minima and transition states. researchgate.net

Role of Substituents: Computational models are particularly useful for understanding the role of the dimethylamino group. By performing calculations on a series of related molecules with and without this group, it is possible to systematically probe its effect on the electronic structure and reactivity. The dimethylamino group is expected to increase the electron density on the aromatic ring, which could stabilize charge-transfer excited states and potentially alter the preferred reaction pathway.

Solvent Effects: The inclusion of solvent effects in computational models, often through polarizable continuum models (PCM), is essential for accurately describing reactions in solution. The polarity of the solvent can significantly influence the relative energies of different electronic states and intermediates, thereby affecting the reaction mechanism and quantum yield.

A hypothetical computational investigation of the reaction mechanism of this compound would likely involve the steps outlined in the table below, based on established methodologies for studying nitroaromatic photochemistry.

| Computational Step | Methodology | Information Gained |

| Ground State Optimization | DFT (e.g., B3LYP/6-31G) | Equilibrium geometry, vibrational frequencies. |

| Excited State Calculations | TD-DFT | Vertical excitation energies, oscillator strengths, nature of excited states (e.g., n→π, π→π*, charge transfer). |

| Potential Energy Surface Scan | DFT/TD-DFT | Identification of reaction coordinates and intermediates (e.g., aci-nitro). |

| Transition State Search | DFT/TD-DFT | Location of transition states for key steps (e.g., hydrogen abstraction), calculation of activation barriers. |

| Intrinsic Reaction Coordinate (IRC) | DFT | Confirmation that transition states connect reactants and products on the potential energy surface. |

| Solvent Effects | PCM-DFT/TD-DFT | Evaluation of the influence of the solvent environment on the reaction pathway and energetics. |

Through such a systematic computational approach, a detailed, atomistic understanding of the photorelease mechanism of this compound could be achieved, complementing and guiding experimental investigations.

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Key Synthon in Complex Molecule Synthesis

In the realm of retrosynthetic analysis, a synthon is defined as an idealized fragment, often an ion, that results from the disconnection of a target molecule. The actual chemical reagent used to provide this fragment is known as the synthetic equivalent. 2-(Dimethylamino)-5-nitrobenzaldehyde serves as a valuable synthetic equivalent for several synthons, owing to the distinct reactivity of its functional groups.

The aldehyde group is a source of an acyl synthon or a hydroxymethyl synthon, enabling a wide range of carbon-carbon and carbon-heteroatom bond formations. It can readily participate in:

Nucleophilic addition reactions: Forming alcohols or new C-C bonds via Grignard, organolithium, or Wittig reagents.

Condensation reactions: Reacting with amines to form imines (Schiff bases) or with hydrazines to produce hydrazones, which are key intermediates for heterocyclic synthesis.

Reductive amination: Providing a pathway to introduce substituted amine functionalities.

The dimethylamino and nitro groups profoundly influence the reactivity of the aromatic ring. The potent electron-donating nature of the dimethylamino group and the strong electron-withdrawing character of the nitro group create a "push-pull" system. This electronic polarization makes the molecule a useful building block for introducing specific optoelectronic properties into a larger target molecule. Furthermore, the nitro group itself can be readily reduced to an amino group, offering a site for subsequent chemical modifications, such as amide bond formation or diazotization, thereby expanding its utility in the synthesis of more complex structures.

Role in the Construction of Heterocyclic Systems

Heterocyclic compounds are fundamental to medicinal chemistry and materials science. This compound provides a scaffold for the synthesis of various heterocyclic rings through the reactivity of its aldehyde function.

Pyrazoles: Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms and are considered privileged scaffolds in drug discovery. A common synthetic route to pyrazoles involves the reaction of an aldehyde with a hydrazine to form a hydrazone, which then undergoes cyclization. Specifically, arylhydrazones can undergo a Vilsmeier-Haack reaction to yield pyrazole-4-carbaldehydes. The aldehyde group of this compound is a prime candidate for the initial condensation step with a substituted hydrazine, initiating the sequence toward highly functionalized pyrazole derivatives.

Benzothiophenes: Benzothiophenes are important structural motifs in pharmaceuticals and organic semiconductors. While direct synthesis from this compound is not straightforward, established methods for benzothiophene synthesis can be adapted. For example, one strategy involves the condensation of a 2-halobenzaldehyde with methyl thioglycolate. A related compound, 2-chloro-5-nitrobenzaldehyde, is known to react under basic conditions to form a methyl 5-nitrobenzo[b]thiophene-2-carboxylate. rsc.org This suggests that a halogenated derivative of this compound could serve as a precursor in a similar cyclization reaction to build the benzothiophene core.

Isoquinolines: The isoquinoline nucleus is present in a vast number of alkaloids with significant biological activity. Modern synthetic methods for constructing this ring system often rely on transition-metal-catalyzed reactions starting from functionalized benzaldehydes. For instance, a Sonogashira coupling of a 2-bromobenzaldehyde with an alkyne can furnish an intermediate that undergoes a cascade imino-annulation to form the isoquinoline ring system. nih.gov To utilize this compound in such a pathway, it would first require regioselective halogenation, likely ortho to the aldehyde group, to install the necessary handle for the metal-catalyzed coupling step.

Development of Functional Materials and Probes

The distinct electronic structure of this compound, featuring potent donor and acceptor groups on a conjugated system, makes it an excellent candidate for the development of functional organic materials.

Design of Non-Linear Optical (NLO) Active Chromophores

Second-order non-linear optical (NLO) materials are crucial for applications in telecommunications and optical signal processing. The efficiency of organic NLO materials is dependent on the molecular hyperpolarizability of the constituent chromophores. A highly effective design for NLO chromophores involves a donor-π-acceptor (D-π-A) architecture. This setup facilitates intramolecular charge transfer (ICT) upon excitation, which is the origin of large NLO responses.

This compound is a quintessential example of a D-π-A molecule. The dimethylamino group acts as a strong electron donor, the nitro group serves as a strong electron acceptor, and the benzene (B151609) ring functions as the conjugated π-bridge that connects them. This "push-pull" electronic arrangement makes it an inherent NLO-active chromophore.

| Component | Functional Group | Role |

| Donor (D) | -N(CH₃)₂ (Dimethylamino) | Electron-donating group |

| π-Bridge | Benzene Ring | Conjugated system facilitating charge transfer |

| Acceptor (A) | -NO₂ (Nitro) | Electron-withdrawing group |

Applications in Photovoltaic Systems

The same donor-acceptor principle that governs NLO activity is also fundamental to the design of organic photovoltaic (OPV) materials. In OPV devices, light absorption creates an exciton (a bound electron-hole pair), which must be separated into free charges at a donor-acceptor interface to generate a current. Molecules with built-in donor and acceptor moieties can be used as building blocks for larger, more complex dyes or polymers that serve as the active materials in solar cells. The electronic structure of this compound makes it a suitable synthon for incorporation into larger systems designed for photovoltaic applications, where it can contribute to the material's ability to absorb light and facilitate charge separation.

Chemosensors and Fluorescent Probes

Fluorescent chemosensors are powerful tools for detecting specific analytes with high sensitivity. mdpi.com Many sensors operate via a reaction between the probe and the analyte, leading to a measurable change in fluorescence (e.g., "turn-on" or "turn-off" response). The aldehyde functional group is a versatile reactor site for designing such probes. It can react specifically with analytes containing primary amine or hydrazine moieties to form imines or hydrazones, respectively. This covalent bond formation alters the electronic structure of the fluorophore, leading to a change in its emission properties.

In a hypothetical sensor based on this compound, the aldehyde would serve as the recognition and reaction site. The core 2-(dimethylamino)-5-nitrophenyl structure would act as the signaling unit (fluorophore), whose fluorescence properties would be modulated by the reaction at the aldehyde position.

| Sensor Component | Role in Detection | Corresponding Part of Molecule |

| Recognition Site | Reacts selectively with the analyte | Aldehyde group (-CHO) |

| Signaling Unit | Undergoes a change in fluorescence upon reaction | The entire 2-(dimethylamino)-5-nitrophenyl system |

| Modulator | Influences the electronic and spectral properties | Dimethylamino (-N(CH₃)₂) and Nitro (-NO₂) groups |

Supramolecular Catalysis using Derivatives

Supramolecular catalysis aims to mimic the function of natural enzymes by using synthetic host molecules to bind substrates within a defined cavity and catalyze their transformation. nih.gov This field relies on non-covalent interactions to assemble a catalytic pocket that can stabilize the transition state of a reaction. nih.gov

While this compound itself is not a supramolecular catalyst, its derivatives can be designed to function as components of such systems. By incorporating this molecule into larger macrocyclic or cage-like structures, it is possible to create a host with a defined binding site. The functional groups of the benzaldehyde (B42025) derivative could then play a direct or indirect catalytic role. For example, the nitro and dimethylamino groups could be used to tune the electronic environment of the binding pocket, while the aldehyde could be modified into a catalytically active group or a site for attaching other catalysts.

Although not strictly supramolecular, related compounds have shown catalytic activity. For instance, molybdenum complexes derived from the structurally similar 2-hydroxy-5-nitrobenzaldehyde have been investigated as potential catalysts for oxidation reactions. mdpi.com This demonstrates that derivatives of nitrobenzaldehydes can be successfully employed in the design of catalytic systems. The development of a true supramolecular catalyst would involve incorporating such a catalytically active derivative into a larger host structure capable of substrate recognition and binding.

Future Research Directions and Emerging Opportunities

Development of Green and Sustainable Synthetic Routes

The chemical industry's increasing focus on sustainability necessitates the development of environmentally benign synthetic methods. chemistryjournals.net Traditional multi-step syntheses of substituted benzaldehydes often involve harsh reaction conditions, toxic reagents, and significant waste generation, which deviate from the principles of green chemistry. google.compatsnap.com Future research will likely prioritize the development of green and sustainable routes to 2-(dimethylamino)-5-nitrobenzaldehyde and its derivatives.

Key areas of investigation in this domain include:

Biocatalysis: The use of enzymes or whole-cell systems offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. manchester.ac.uk Researchers may explore enzymatic pathways for the synthesis of aminobenzaldehydes, potentially reducing the reliance on hazardous reagents and minimizing byproducts. manchester.ac.uk

Alternative Solvents: Replacing conventional volatile organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids can significantly reduce the environmental impact of chemical processes. chemistryjournals.net The development of synthetic routes that are efficient in these benign solvent systems will be a crucial step towards sustainability. chemistryjournals.net

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. nih.gov Exploring microwave-assisted protocols for the synthesis of this compound could lead to more efficient and sustainable manufacturing processes.

Flow Chemistry: Continuous flow reactors offer enhanced safety, better process control, and easier scalability compared to batch processes. chemistryjournals.net The transition from batch to continuous flow synthesis for this class of compounds represents a significant opportunity for greener and more efficient production.

The table below outlines potential green synthetic strategies and their advantages.

| Strategy | Key Features | Potential Advantages |

| Biocatalysis | Use of enzymes or microorganisms | High selectivity, mild reaction conditions, reduced waste. manchester.ac.uk |

| Alternative Solvents | Water, ionic liquids, supercritical fluids | Reduced toxicity and environmental impact. chemistryjournals.net |

| Microwave-Assisted Synthesis | Use of microwave irradiation for heating | Faster reaction times, higher yields, energy efficiency. nih.gov |

| Flow Chemistry | Continuous reaction in a flow reactor | Improved safety, scalability, and process control. chemistryjournals.net |

Exploration of Novel Reactivity and Cascade Reactions

The multifunctionality of this compound provides a rich playground for the discovery of novel chemical reactions and the design of elegant cascade sequences. Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, are highly desirable for their atom and step economy. nih.gov

Future research in this area could focus on:

Multicomponent Reactions: Designing novel multicomponent reactions where this compound acts as a key building block can lead to the rapid assembly of complex molecular architectures.

Organocatalysis: The use of small organic molecules as catalysts could unlock new modes of reactivity for the aldehyde functionality, enabling asymmetric transformations and the synthesis of chiral derivatives.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a powerful tool for forging new bonds under mild conditions. The electronically rich nature of the aromatic ring could be exploited in novel photocatalytic cycles.

Cascade Reactions Involving the Nitro Group: The nitro group can participate in a variety of transformations, including reduction to an amino group, which can then be involved in subsequent cyclization or condensation reactions. Designing cascade sequences that strategically utilize the reactivity of both the aldehyde and the nitro group will be a key area of exploration.

Advanced Computational Predictions for Rational Design of Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research for predicting molecular properties and guiding experimental design. conicet.gov.arnih.gov Applying advanced computational methods to this compound and its potential derivatives can accelerate the discovery of new molecules with desired properties.

Future computational studies could involve:

DFT Calculations: To elucidate the electronic structure, reactivity indices, and spectroscopic properties of the molecule and its derivatives. researchgate.netscirp.org This information can help in predicting the most likely sites for electrophilic and nucleophilic attack, thereby guiding synthetic efforts.

Molecular Docking and Dynamics Simulations: For derivatives designed for biological applications, molecular docking and dynamics simulations can predict their binding affinity and mode of interaction with specific biological targets. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies: By building QSAR models, it may be possible to correlate the structural features of a series of derivatives with their observed activity, enabling the rational design of more potent compounds. mdpi.com

In Silico Prediction of Physicochemical Properties: Computational tools can be used to predict properties such as solubility, lipophilicity, and metabolic stability, which are crucial for the development of functional molecules. researchgate.net

The following table summarizes the application of computational methods in the rational design of derivatives.

| Computational Method | Application | Outcome |

| Density Functional Theory (DFT) | Elucidation of electronic structure and reactivity. conicet.gov.ar | Prediction of reaction pathways and spectroscopic properties. |

| Molecular Docking | Prediction of binding modes to biological targets. researchgate.net | Identification of potential lead compounds for drug discovery. |

| QSAR | Correlation of chemical structure with biological activity. mdpi.com | Design of more potent and selective molecules. |

| In Silico ADMET Prediction | Prediction of absorption, distribution, metabolism, excretion, and toxicity. scirp.org | Early-stage assessment of drug-likeness. |

Integration into Next-Generation Functional Material Architectures

The unique combination of functional groups in this compound makes it an attractive building block for the synthesis of advanced functional materials. The aldehyde group can readily participate in polymerization and condensation reactions, while the nitro and dimethylamino groups can impart specific electronic and optical properties to the resulting materials.

Emerging opportunities in this area include:

Synthesis of Novel Polymers: Incorporation of the this compound moiety into polymer backbones could lead to materials with interesting photophysical properties, such as nonlinear optical activity or fluorescence.

Development of Chemosensors: The electron-rich and electron-deficient regions of the molecule could be exploited for the design of chemosensors capable of selectively detecting specific analytes through changes in their optical or electronic properties.

Organic Electronics: Derivatives of this compound could be investigated as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaic (OPV) devices.

Metal-Organic Frameworks (MOFs): The aldehyde functionality can be used to synthesize ligands for the construction of MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis.

Q & A

Basic: What are the established synthetic routes for 2-(Dimethylamino)-5-nitrobenzaldehyde?

Answer:

A common method involves palladium-catalyzed cross-coupling reactions . For example, 2-bromo-5-nitrobenzaldehyde can react with dimethylamine derivatives in the presence of PdCl₂(PPh₃)₂ and CuI as a catalyst, yielding the target compound with high efficiency (92% yield) . Alternative approaches include Vilsmeier-Haack formylation of dimethylamino-substituted precursors, where DMF and POCl₃ generate electrophilic intermediates for nitration and aldehyde formation .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : The dimethylamino group (δ ~2.8–3.2 ppm for ¹H) and nitro group (electron-withdrawing effects on adjacent protons) provide distinct signals.

- IR Spectroscopy : Stretching vibrations for NO₂ (~1520 cm⁻¹) and C=O (~1700 cm⁻¹) confirm functional groups.

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight. Cross-referencing with synthetic intermediates (e.g., bromo-nitrobenzaldehyde derivatives) ensures purity .

Advanced: How can reaction conditions be optimized for palladium-catalyzed synthesis of this compound?

Answer:

Key parameters include:

- Catalyst loading : PdCl₂(PPh₃)₂ at 1–2 mol% minimizes costs while maintaining efficiency.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of nitroaromatic intermediates.

- Temperature : Reactions typically proceed at 60–80°C to balance kinetics and side-product formation .

- Copper co-catalysts : CuI (0.5–1 equiv.) accelerates coupling rates by stabilizing reactive intermediates .

Advanced: How should researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Answer:

- Multi-technique validation : Combine NMR, IR, and high-resolution mass spectrometry (HRMS) to cross-verify assignments. For example, unexpected shifts in ¹H NMR may arise from intramolecular hydrogen bonding between the nitro and dimethylamino groups.

- Computational modeling : DFT calculations (e.g., Gaussian) predict chemical shifts and vibrational modes, aiding interpretation .

- Synthetic controls : Compare spectra of intermediates (e.g., bromo-nitrobenzaldehyde) to isolate contributions from substituents .

Advanced: Why does the nitro group influence the compound’s reactivity in polymerization or photochemical applications?

Answer:

The electron-withdrawing nitro group reduces electron density at the benzaldehyde moiety, affecting its role as a co-initiator. For instance, in resin cements, nitro-substituted amines like 2-(dimethylamino) ethyl methacrylate exhibit lower degrees of conversion compared to non-nitro analogs due to reduced radical generation efficiency. However, additives like diphenyliodonium hexafluorophosphate (DPI) can mitigate this by enhancing electron transfer .

Advanced: How can nitro group reduction be controlled during synthesis of related diamine intermediates?

Answer:

- Staged reduction : Use SnCl₂·2H₂O in ethanol under reflux (75°C) for selective nitro-to-amine conversion.

- Alkaline workup : Post-reduction, adjust pH to >10 with NaOH to precipitate tin oxides and stabilize the diamine.

- In-situ derivatization : Immediately use the unstable diamine in subsequent steps (e.g., cyclization to benzimidazoles) to prevent degradation .

Advanced: What strategies improve stability during storage of this compound?

Answer:

- Light-sensitive storage : Protect from UV exposure (amber vials) to prevent nitro group photodegradation.

- Low-temperature storage : Maintain at –20°C under inert gas (N₂/Ar) to inhibit oxidation of the aldehyde group.

- Stabilizers : Add 1–2% hydroquinone to suppress radical-mediated decomposition .

Advanced: How do substituents on the benzaldehyde ring affect its biological activity?

Answer:

- Nitro group positioning : Para-nitro substitution enhances electrophilicity, improving interactions with biological targets (e.g., enzyme active sites).

- Dimethylamino group : The electron-donating dimethylamino group modulates solubility and bioavailability.

- Structure-activity studies : Compare analogs (e.g., 5-fluoro or 5-chloro derivatives) to correlate substituent effects with efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.